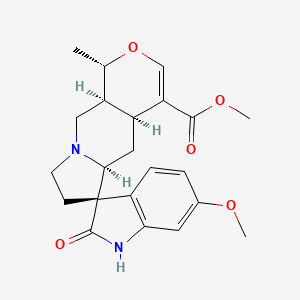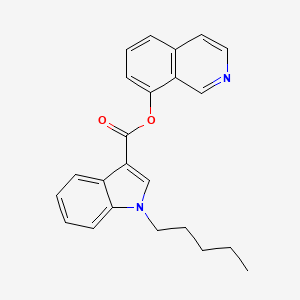
Caboxine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caboxine A is a compound of interest to scientists due to its potential applications in both scientific research and medical treatment. It is a small molecule composed of two nitrogen atoms, two oxygen atoms, and a single carbon atom. This compound has been studied extensively in the past few decades, and its properties and effects have been widely documented.
Mecanismo De Acción
The mechanism of action of Caboxine A is not yet fully understood. However, it is believed that Caboxine A binds to specific receptors in the body and modulates their activity. This modulation of activity results in a variety of biochemical and physiological effects in the body.
Biochemical and Physiological Effects
Caboxine A has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to modulate the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of catecholamines such as epinephrine and norepinephrine. In addition, Caboxine A has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Furthermore, Caboxine A has been shown to modulate the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caboxine A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, Caboxine A is relatively non-toxic and does not pose any significant safety risks. However, Caboxine A is not very soluble in organic solvents, and it is not very stable in organic solutions. Therefore, it is important to use aqueous solutions when conducting experiments with Caboxine A.
Direcciones Futuras
There are several potential future directions for Caboxine A research. One potential direction is to further investigate the biochemical and physiological effects of Caboxine A in the body. Another potential direction is to investigate the potential applications of Caboxine A in medical treatments. Additionally, it would be beneficial to investigate the potential toxicity of Caboxine A, as well as the potential for it to interact with other drugs. Finally, it would be beneficial to investigate the potential for Caboxine A to be used as a biomarker for various diseases.
Métodos De Síntesis
Caboxine A is synthesized through a chemical reaction between aldehydes and amines in an aqueous medium. This reaction is catalyzed by a variety of acids, such as hydrochloric acid and sulfuric acid. The reaction is conducted at temperatures between 40 and 70 degrees Celsius and is typically completed within 30 minutes. The resulting product is a white solid that can be isolated through filtration.
Aplicaciones Científicas De Investigación
Caboxine A has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various diseases on the body. In addition, Caboxine A has been used to study the effects of various dietary supplements on the body, as well as to study the effects of various vitamins and minerals on the body.
Propiedades
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-IHGKUHQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caboxine A | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












